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Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of
tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate (CAS No. 169280-83-5), a pivotal
building block in modern medicinal chemistry and organic synthesis. As a bifunctional molecule,
featuring a Boc-protected amine and a reactive hydroxymethyl group on a pyridine scaffold, its
characteristics dictate its handling, reactivity, and application in the synthesis of complex
molecular architectures. This document is intended for researchers, scientists, and drug
development professionals, offering both collated data and field-proven experimental protocols
for its characterization. We delve into its structural, physical, and spectroscopic properties,
providing the foundational knowledge required for its effective utilization in research and
development settings.

Chemical Identity and Structural Framework

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a substituted pyridine derivative. Its
structure is defined by three key features: a central pyridine ring, a tert-butoxycarbonyl (Boc)
protecting group on the amine at the 2-position, and a hydroxymethyl group at the 5-position.
The Boc group provides stability and allows for controlled deprotection, making the amine
selectively available for subsequent reactions, while the hydroxymethyl group serves as a
versatile handle for further functionalization, such as oxidation or etherification.[1]
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Identifier Value Source
CAS Number 169280-83-5 [2][3]
Molecular Formula C11H16N203 [2][3]
Molecular Weight 224.26 g/mol [21[31[4]
tert-butyl N-[5-
IUPAC Name (hydroxymethyl)pyridin-2- [2]
ylJcarbamate
2-(Boc-amino)-5-
pyridinemethanol, N-Boc-5-
Synonyms [5]
(hydroxymethyl)-2-
pyridineamine
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Figure 1. 2D Structure of tert-Butyl (5-

(hydroxymethyl)pyridin-2-yl)carbamate

Core Physicochemical Properties

The physical properties of a compound are critical for determining appropriate storage,

handling, and reaction conditions. The data presented below are a synthesis of predicted
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values and information from chemical suppliers, as comprehensive experimental data is not
widely published.

Property Value | Description Source(s)

Appearance White to off-white solid [7]

Not consistently reported.
Melting Point Determination via standard

protocol is recommended.

Boiling Point 332.8 £ 32.0 °C (Predicted) [5]

Density ~1.209 g/cm?3 (Predicted) [51[7]

pKa 12.35 + 0.70 (Predicted) [51[7]

LogP (XLogP3) 1.99 (Predicted) [5]
5.67 x 10~> mmHg at 25°C

Vapor Pressure ) [5]
(Predicted)

Flash Point 155.1 °C (Predicted) [5]

2.1. Solubility Profile

While quantitative solubility data is scarce, the molecular structure allows for qualitative
predictions. The presence of the polar hydroxymethyl (-CH20H) and carbamate (-NHCOO-)
groups suggests solubility in polar organic solvents such as methanol, ethanol, and dimethyl
sulfoxide (DMSOQO). The nonpolar tert-butyl group and the pyridine ring may confer solubility in
less polar solvents like dichloromethane and chloroform.[8] Its solubility in water is expected to
be low to slight.[8] For drug development purposes, precise solubility in agueous buffers is a
critical parameter that must be determined experimentally.

2.2. Stability and Storage

This compound should be stored under an inert atmosphere, such as nitrogen or argon, at
refrigerated temperatures (2-8°C).[7] This precaution is necessary to prevent potential oxidation
or degradation, particularly given that some related compounds are noted as being air-
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sensitive.[9] Long-term stability is best maintained in a tightly sealed container in a dry
environment.[1]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound.
Below is a description of the expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be highly characteristic.

o tert-Butyl Protons: A sharp singlet integrating to 9 protons will appear in the upfield region
(~1.5 ppm).

o Methylene Protons (-CH20H): A singlet or doublet (if coupled to the hydroxyl proton)
integrating to 2 protons, expected around 4.5 ppm.

o Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on
concentration and solvent, integrating to 1 proton.

o Carbamate Proton (-NH-): A broad singlet in the downfield region (~8-10 ppm) integrating
to 1 proton.

o Pyridine Protons: Three distinct signals in the aromatic region (7.0-8.5 ppm),
corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring, exhibiting
characteristic coupling patterns.

e 13C NMR: The carbon NMR spectrum should show 11 distinct signals.

o

tert-Butyl Carbons: Two signals, one for the quaternary carbon (~80 ppm) and one for the
three methyl carbons (~28 ppm).

o

Methylene Carbon (-CHz0H): A signal around 60-65 ppm.

[¢]

Carbamate Carbonyl (C=0): A signal in the downfield region, typically around 153 ppm.

[¢]

Pyridine Carbons: Five distinct signals in the aromatic region (~110-160 ppm).
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3.2. Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

o O-H Stretch: A broad absorption band in the region of 3200-3600 cm™1.

e N-H Stretch: A moderate absorption band around 3300-3500 cm—1.

e C-H Stretches: Absorptions just below 3000 cm~ for the aliphatic C-H bonds.

e C=0 Stretch (Carbamate): A strong, sharp absorption band around 1700-1725 cm~1, which
is characteristic of the Boc-protecting group.

¢ C=N and C=C Stretches: Multiple absorptions in the 1400-1600 cm~1 region, corresponding
to the pyridine ring.

e C-O Stretch: An absorption band in the 1000-1300 cm~1 region.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

e Molecular lon: The exact mass is 224.1161 g/mol .[4] High-resolution mass spectrometry
(HRMS) should confirm this value.

o Expected Adducts (ESI+): In electrospray ionization, common adducts would be observed.[6]

Adduct Calculated m/z
[M+H]+ 225.1234
[M+Na]* 247.1053
[M+K]* 263.0793

A primary fragmentation pathway involves the loss of isobutylene (56 Da) or the entire tert-butyl
group from the molecular ion.

Applications in Research and Development
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The utility of tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate stems from its identity as
a versatile synthetic intermediate.[1]

e Amine Protection: The Boc-carbamate is one of the most common protecting groups for
amines in organic synthesis.[10][11] It is stable to a wide range of reaction conditions but can
be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCI) to liberate
the free amine for further coupling reactions.

o Hydroxymethyl Functionalization: The primary alcohol is a key functional handle. It can be:
o Oxidized to the corresponding aldehyde or carboxylic acid.
o Converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution.
o Used in ether or ester formation.

e Drug Discovery: This molecule is a valuable building block for creating libraries of
compounds in drug discovery campaigns.[1] The substituted pyridine motif is a common
scaffold in many biologically active molecules. The ability to selectively functionalize both the
amine and the hydroxymethyl positions allows for the systematic exploration of chemical
space to optimize drug-target interactions.

Standardized Protocols for Characterization

To ensure scientific integrity, rigorous characterization is paramount. The following protocols
describe standard methodologies for verifying the properties of this compound.
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Physicochemical & Purity Analysis
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Caption: Standard workflow for the physicochemical and structural characterization of a
synthetic intermediate.

Protocol 5.1: Determination of Melting Point

» Rationale: The melting point is a fundamental physical property that serves as an indicator of
purity. A sharp melting range typically indicates high purity.

o Methodology:

o Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine,
vanillin).

o Place a small, dry sample (1-2 mg) of the compound into a capillary tube, sealed at one
end.

o Tap the tube gently to pack the sample to a height of 2-3 mm.

o Place the capillary tube in the heating block of the apparatus.
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o Set a rapid heating rate (10-20 °C/min) for an initial approximate determination.

o For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15 °C
below the approximate melting point, then reduce the heating rate to 1-2 °C/min.

o Record the temperature at which the first liquid appears (onset) and the temperature at
which the entire sample becomes liquid (clear point). Report this range.

Protocol 5.2: Aqueous Solubility Assessment (Shake-Flask Method)

o Rationale: Determining aqueous solubility is critical for compounds intended for biological
applications. The shake-flask method is a gold-standard technique.

o Methodology:

o Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g.,
7.4).

o Add an excess amount of the solid compound to a known volume of the buffer in a sealed
glass vial. The goal is to create a saturated solution with visible solid remaining.

o Agitate the vial at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48
hours to ensure equilibrium is reached.

o After agitation, allow the suspension to settle.

o Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 pum syringe
filter to remove all undissolved solids.

o Quantify the concentration of the compound in the clear filtrate using a validated analytical
method, such as HPLC-UV or LC-MS.

o The determined concentration represents the equilibrium solubility.

Protocol 5.3: Spectroscopic Analysis

o Rationale: A combination of spectroscopic techniques provides unambiguous structural
confirmation.
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o Methodology:

o NMR: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, which is often preferred to observe exchangeable -OH and -NH protons).
Acquire 1H, 13C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400
MHz or higher spectrometer.

o IR: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate
(for solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Acquire
the spectrum over the range of 4000-400 cm~1.

o MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol
or acetonitrile. Infuse the solution directly into the mass spectrometer or analyze via LC-
MS using electrospray ionization (ESI) in both positive and negative modes to obtain high-
resolution mass data.

Protocol 5.4: Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

o Rationale: HPLC is the standard method for determining the purity of organic compounds
and detecting any related impurities.

e Methodology:

o System: A standard HPLC system with a UV detector and a C18 reverse-phase column
(e.g., 4.6 x 150 mm, 5 um patrticle size) is suitable.

o Mobile Phase: A gradient elution is typically effective.
= Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
= Mobile Phase B: Acetonitrile with 0.1% of the same acid.

o Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15-
20 minutes.

o Flow Rate: 1.0 mL/min.
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o Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically
around 254 nm or 270 nm.

o Sample Preparation: Prepare a sample solution in the mobile phase or a compatible
solvent (e.g., methanol) at a concentration of ~1 mg/mL.

o Analysis: Inject 5-10 L of the sample. Purity is calculated based on the area percentage
of the main peak relative to the total area of all peaks detected.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate personal

protective equipment (PPE).

o Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

o Precautionary Measures:

[e]

Avoid breathing dust.

Wear protective gloves, eye protection, and face protection.

(¢]

Use only in a well-ventilated area, such as a chemical fume hood.

[¢]

[¢]

In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate is a compound of significant interest
due to its versatile structure, which is amenable to a wide range of chemical transformations.
This guide has consolidated its key physicochemical and spectroscopic properties, providing a
critical resource for scientists. The provided protocols offer a standardized framework for its
characterization, ensuring data quality and reproducibility. A thorough understanding of these
properties is the foundation for its successful application in the synthesis of novel chemical
entities for pharmaceutical and materials science research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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